molecular formula C11H8F3NO B13036483 2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile

2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B13036483
M. Wt: 227.18 g/mol
InChI Key: CKPBZSRDXAHGHH-UHFFFAOYSA-N
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Description

2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H8F3NO It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a benzene ring, along with a 3-oxopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with a suitable 3-oxopropylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxopropyl)-4-(trifluoromethyl)benzonitrile
  • 2-(3-Oxopropyl)-6-(trifluoromethyl)benzonitrile

Uniqueness

2-(3-Oxopropyl)-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl and nitrile groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The presence of the 3-oxopropyl side chain also adds to its distinct chemical behavior.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-(3-oxopropyl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10-4-3-8(2-1-5-16)9(6-10)7-15/h3-6H,1-2H2

InChI Key

CKPBZSRDXAHGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)CCC=O

Origin of Product

United States

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